molecular formula C21H23N3O3S B244259 N-(6-{[(4-ethylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide

N-(6-{[(4-ethylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide

Katalognummer B244259
Molekulargewicht: 397.5 g/mol
InChI-Schlüssel: GXXNQEFZWRFHPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-{[(4-ethylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of N-(6-{[(4-ethylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide involves the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells. It has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. Additionally, it can inhibit the activity of vascular endothelial growth factor (VEGF), which is involved in the formation of new blood vessels.
Biochemical and Physiological Effects
Studies have shown that N-(6-{[(4-ethylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide can have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspases and inhibiting the expression of anti-apoptotic proteins. Additionally, it can inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress, which is involved in the development of various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the significant advantages of using N-(6-{[(4-ethylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide in lab experiments is its ability to inhibit the growth of cancer cells without affecting normal cells. Additionally, it has been found to have low toxicity, making it a potential candidate for the development of new drugs. However, one of the limitations is the lack of studies on the long-term effects of this compound on human health.

Zukünftige Richtungen

There are several future directions for the research on N-(6-{[(4-ethylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide. One of the significant directions is the development of new drugs based on this compound for the treatment of various diseases. Additionally, further studies are needed to understand the long-term effects of this compound on human health. Furthermore, research can be conducted on the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases.
Conclusion
In conclusion, N-(6-{[(4-ethylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide is a chemical compound that has potential applications in various scientific fields. Its ability to inhibit the growth of cancer cells and reduce oxidative stress makes it a potential candidate for the development of new drugs. However, further studies are needed to understand the long-term effects of this compound on human health.

Synthesemethoden

The synthesis of N-(6-{[(4-ethylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide involves the reaction between 4-ethylphenol and 2-aminobenzenethiol to form 6-bromo-1,3-benzothiazole. The bromine atom is then substituted with a butanamide group, followed by the introduction of an acetyl group to form the final product.

Wissenschaftliche Forschungsanwendungen

N-(6-{[(4-ethylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide has potential applications in various scientific fields. One of the significant applications is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

Eigenschaften

Molekularformel

C21H23N3O3S

Molekulargewicht

397.5 g/mol

IUPAC-Name

N-[6-[[2-(4-ethylphenoxy)acetyl]amino]-1,3-benzothiazol-2-yl]butanamide

InChI

InChI=1S/C21H23N3O3S/c1-3-5-19(25)24-21-23-17-11-8-15(12-18(17)28-21)22-20(26)13-27-16-9-6-14(4-2)7-10-16/h6-12H,3-5,13H2,1-2H3,(H,22,26)(H,23,24,25)

InChI-Schlüssel

GXXNQEFZWRFHPC-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)CC

Kanonische SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.